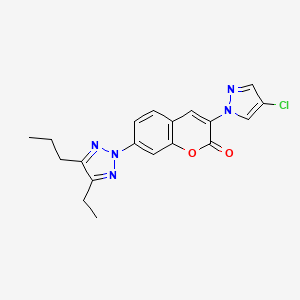
7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-amino-4-chloromethylcoumarin with phenylhydrazine to form the intermediate, which is then cyclized with triethyl orthoformate and ammonium acetate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) or halogenating agents (bromine or chlorine).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, leading to inhibition or modulation of their activity. The chromenone moiety can also interact with DNA and proteins, contributing to its biological effects .
Comparison with Similar Compounds
- 7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)chromen-2-one
- 7-Amino-3-(4-phenyl-1H-1,2,4-triazol-1-yl)chromen-2-one
- 7-Amino-3-(3-phenyl-1H-1,2,3-triazol-1-yl)chromen-2-one
Comparison: While these compounds share similar structural features, the position and type of triazole ring can significantly influence their chemical reactivity and biological activity. For example, the 1,2,4-triazole derivatives may exhibit different binding affinities and selectivities compared to their 1,2,3-triazole counterparts .
Conclusion
7-Amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
7-amino-3-(3-phenyl-1,2,4-triazol-1-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-13-7-6-12-8-14(17(22)23-15(12)9-13)21-10-19-16(20-21)11-4-2-1-3-5-11/h1-10H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYHVPXQKEXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)C3=CC4=C(C=C(C=C4)N)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-methyl-5-[(3-nitrophenyl)sulfonylamino]benzenesulfonic acid](/img/structure/B8043157.png)







![Methyl 8-cyclopropyl-2-ethylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8043204.png)



